molecular formula C21H20ClN3O5S2 B2631521 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate CAS No. 877651-97-3

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate

Cat. No.: B2631521
CAS No.: 877651-97-3
M. Wt: 493.98
InChI Key: WBTCALRTYONYRX-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a synthetic organic compound known for its interesting chemical structure and diverse applications. Its molecular formula includes multiple functional groups, making it a subject of extensive research in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate involves several steps:

  • Formation of 5-(2-ethylbutanamido)-1,3,4-thiadiazole: : This initial step involves the reaction of 2-ethylbutanoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

  • Thiol Substitution: : The synthesized thiadiazole compound is then reacted with chloromethylpyran-4-one in the presence of a base to introduce the thioether linkage.

  • Esterification: : The final step involves the esterification of the resultant compound with 2-chlorobenzoic acid using a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis process is optimized for large-scale production, focusing on maximizing yield and minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.

  • Reduction: : Reduction reactions can convert the carbonyl group in the pyran ring to a hydroxyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Conditions: : Reactions typically occur under controlled temperatures and in the presence of catalysts to ensure selectivity and efficiency.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones

  • Reduction: : Conversion to alcohols

  • Substitution: : Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for creating more complex molecules. Its diverse functional groups allow for various modifications and derivatizations.

Biology

Biologically, the compound is being explored for its potential antimicrobial and anticancer properties. Studies have shown promising activity against certain bacterial strains and cancer cell lines.

Medicine

In medicine, researchers are investigating its potential as a drug candidate for treating infections and cancer. Its unique structure allows it to interact with biological targets in novel ways.

Industry

Industrially, the compound finds applications in the synthesis of high-performance materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in biological systems. It binds to enzymes and proteins, disrupting their normal functions and leading to therapeutic effects. The exact pathways and targets are still under investigation, but initial studies suggest interactions with cell membrane proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((5-(methylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate

  • 6-(((5-(propylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

  • 6-(((5-(butylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate

Highlighting Uniqueness

Compared to these compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate stands out due to the specific substitutions on the thiadiazole and benzoate moieties, which confer distinct chemical properties and biological activities. These unique substitutions influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTCALRTYONYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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